molecular formula C26H27N3O6 B14752710 3',5'-Di-p-toluoyl-2'-deoxycytidine-d3

3',5'-Di-p-toluoyl-2'-deoxycytidine-d3

Cat. No.: B14752710
M. Wt: 480.5 g/mol
InChI Key: VTJIRRIRBAINRZ-APDIKOIMSA-N
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Description

3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 is a deuterated nucleoside analog, primarily used in proteomics research. It has a molecular formula of C26H24D3N3O6 and a molecular weight of 480.53 . This compound is a derivative of 2’-deoxycytidine, where the hydrogen atoms at the 3’ and 5’ positions are replaced with p-toluoyl groups, and the hydrogen at the 2’ position is replaced with deuterium.

Preparation Methods

The synthesis of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves multiple steps. One common method includes the protection of the hydroxyl groups at the 3’ and 5’ positions with p-toluoyl groups. This is typically achieved using p-toluoyl chloride in the presence of a base such as pyridine. The deuterium atom at the 2’ position is introduced through a deuterium exchange reaction, often using deuterated solvents . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves its incorporation into DNA during replication. The presence of the p-toluoyl groups and deuterium atom can affect the stability and structure of the DNA, leading to potential disruptions in replication and repair processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 can be compared with other nucleoside analogs such as:

    2’-Deoxycytidine: The parent compound without the p-toluoyl and deuterium modifications.

    3’,5’-Di-p-toluoyl-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.

    3’,5’-Di-p-toluoyl-2’-deoxyadenosine: Similar structure but with an adenine base instead of cytosine.

The uniqueness of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 lies in its specific modifications, which provide distinct properties and applications in research and industry .

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

480.5 g/mol

IUPAC Name

[(2S,5R)-5-[4-amino-2-oxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H27N3O6/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)29-13-17(3)23(27)28-26(29)32/h4-11,13,20-22H,12,14H2,1-3H3,(H2,27,28,32)/t20?,21-,22+/m0/s1/i3D3

InChI Key

VTJIRRIRBAINRZ-APDIKOIMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2CC([C@@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N)C)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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